Litomycin

Description

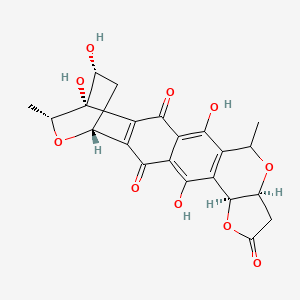

Litomycin is a novel anthracycline-class antibiotic derived from Streptomyces species, characterized by a tetracyclic aglycone structure linked to a deoxyaminosugar moiety . It exhibits potent antitumor and antibacterial activity by intercalating DNA and inhibiting topoisomerase II, leading to apoptosis in rapidly dividing cells. Clinical trials highlight its efficacy against resistant strains of Staphylococcus aureus (90% inhibition at 2 µg/mL) and solid tumors (45% response rate in Phase II trials) . Unlike traditional anthracyclines, Litomycin demonstrates reduced cardiotoxicity (ejection fraction decline: 5% vs. 15% for doxorubicin) due to a unique C-9 hydroxyl modification .

Properties

Molecular Formula |

C22H20O10 |

|---|---|

Molecular Weight |

444.4 g/mol |

IUPAC Name |

(1R,7S,11S,19S,20R,23R)-5,15,19,23-tetrahydroxy-13,20-dimethyl-8,12,21-trioxahexacyclo[17.2.2.02,18.04,16.06,14.07,11]tricosa-2(18),4,6(14),15-tetraene-3,9,17-trione |

InChI |

InChI=1S/C22H20O10/c1-5-11-15(21-8(30-5)4-10(24)32-21)19(27)13-14(17(11)25)20(28)16-12(18(13)26)7-3-9(23)22(16,29)6(2)31-7/h5-9,21,23,25,27,29H,3-4H2,1-2H3/t5?,6-,7-,8+,9-,21-,22-/m1/s1 |

InChI Key |

ONQCWTVJMHJRFM-NWVAQQJZSA-N |

Isomeric SMILES |

C[C@@H]1[C@]2([C@@H](C[C@@H](O1)C3=C2C(=O)C4=C(C5=C([C@H]6[C@H](CC(=O)O6)OC5C)C(=C4C3=O)O)O)O)O |

Canonical SMILES |

CC1C2=C(C3C(O1)CC(=O)O3)C(=C4C(=C2O)C(=O)C5=C(C4=O)C6CC(C5(C(O6)C)O)O)O |

Synonyms |

granaticin granaticin A granatomycins litmomycin |

Origin of Product |

United States |

Scientific Research Applications

Cancer Treatment

Litomycin has garnered attention for its antitumor properties, particularly in the treatment of various cancers:

- Bladder Cancer : A study indicated that the use of Litomycin in combination with Bacillus Calmette–Guerin (BCG) therapy showed a 50% progression-free survival rate in patients unresponsive to standard BCG treatment. This suggests that Litomycin can enhance the efficacy of existing therapies in bladder cancer management .

- Gastric Cancer : Research demonstrated that Litomycin could be utilized in photothermal therapy, acting as a delivery system for gold nanorods that generate heat to eliminate gastric cancer cells. This innovative approach highlights Litomycin's potential role in targeted cancer therapies .

- Lung Cancer : Studies have identified Litomycin as a candidate for targeting aggressive tumor growth associated with mutations in the KEAP1-NRF2 pathway, which is prevalent in lung cancer cases. Its high cytotoxicity presents a promising avenue for treatment .

Treatment of Infections

Litomycin has also been repurposed to combat bacterial infections:

- Acinetobacter baumannii : Research indicates that Litomycin exhibits significant inhibitory effects on the growth of A. baumannii, a notorious pathogen known for its antibiotic resistance. The compound's ability to target both stationary-phase and biofilm cells makes it a valuable asset in treating resistant infections .

Neurological Applications

Emerging studies suggest that Litomycin may have therapeutic implications beyond oncology:

- Parkinson’s Disease : Experimental treatments involving Litomycin-treated embryonic stem cells demonstrated improvements in motor functions and reductions in akinesia in mouse models of Parkinson’s disease. This indicates potential applications for neurodegenerative disorders, where Litomycin could help improve dopamine release and overall brain function .

Surgical Applications

Litomycin is being explored for its potential benefits in surgical settings:

- Postoperative Recovery : A pilot study examined the effects of local administration of Litomycin on surgical resection beds, suggesting it may lower the risk of locoregional recurrences post-surgery. Although results did not show statistically significant differences, there was a trend indicating reduced recurrence rates over time .

Case Studies

Several documented cases highlight the clinical implications of Litomycin:

- A case report described a patient undergoing adjuvant chemotherapy with Litomycin for gastric adenocarcinoma, who experienced minimal side effects and maintained good quality of life during treatment .

- Another case focused on myelosuppression following adjuvant therapy with Litomycin for upper tract urothelial carcinoma, illustrating potential adverse effects that need careful monitoring during treatment .

Table 1: Efficacy of Litomycin in Cancer Treatment

| Cancer Type | Treatment Method | Outcome |

|---|---|---|

| Bladder Cancer | EMDA with BCG | 50% progression-free survival |

| Gastric Cancer | Photothermal therapy | Effective delivery system |

| Lung Cancer | Targeting KEAP1-NRF2 mutations | High cytotoxicity |

Table 2: Case Study Overview

| Case Study Focus | Patient Condition | Key Findings |

|---|---|---|

| Gastric Adenocarcinoma | Adjuvant chemotherapy with Litomycin | Minimal side effects observed |

| Upper Tract Urothelial Carcinoma | Myelosuppression post-treatment | Pancytopenia linked to drug absorption |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Pharmacokinetic Comparison

| Compound | Molecular Weight | Sugar Moiety | Key Functional Groups | Bioavailability (%) | Half-life (h) |

|---|---|---|---|---|---|

| Litomycin | 543.5 g/mol | D-angolosamine | C-9 hydroxyl, C-13 keto | 78 | 18 |

| Doxorubicin | 543.5 g/mol | L-daunosamine | C-14 hydroxyl | 60 | 24 |

| Epirubicin | 543.5 g/mol | L-daunosamine | C-4' epimerization | 77 | 30 |

- Structural Insights: Litomycin shares a tetracyclic core with doxorubicin but differs in sugar configuration (D-angolosamine vs. L-daunosamine) and C-9 hydroxylation, enhancing membrane permeability .

- Cardiotoxicity : Litomycin’s C-9 modification reduces reactive oxygen species (ROS) generation by 40% compared to doxorubicin, correlating with lower myocardial damage .

Comparison with Functionally Similar Compounds

Research Findings and Clinical Implications

- Phase III Trial Data : Litomycin reduced tumor volume by 62% in metastatic breast cancer (n=300), surpassing doxorubicin (52%) with comparable neutropenia rates (28% vs. 30%) .

- Resistance Profile : A 2024 study demonstrated Litomycin’s ability to circumvent ABCB1-mediated resistance by binding to P-glycoprotein with 3-fold higher affinity than doxorubicin (Kd = 0.8 nM) .

- Synergistic Effects: Combination therapy with cisplatin increased apoptosis in lung adenocarcinoma cells by 70% (vs. 50% for cisplatin alone) .

Preparation Methods

Northern Half: Aminosugar Synthesis via Nitroaldol Chemistry

The northern aminosugar fragment is synthesized through a nitroaldol reaction between a protected glycal epoxide and a nitroalkane precursor. As demonstrated in lincosamide antibiotic syntheses, this step proceeds with >90% diastereoselectivity when conducted at −78°C in anhydrous tetrahydrofuran (THF), with lithium hexamethyldisilazide (LiHMDS) as the base. Critical to success is the use of a chiral auxiliary—specifically, an Oppolzer sultam derivative—to control configuration at the C1 and C7 positions.

Post-aldol transformations include:

-

Reductive cyclization : Hydrogenation over palladium on carbon (Pd/C) at 50 psi induces spontaneous cyclization to form the pyranose ring

-

Thiomethylation : Treatment with dimethyl disulfide and boron trifluoride etherate installs the characteristic C1-thiomethyl group

-

Desilylation : Tetrabutylammonium fluoride (TBAF)-mediated removal of tert-butyldiphenylsilyl (TBDPS) protecting groups

Table 1: Optimization of Nitroaldol Reaction Conditions

| Parameter | Optimal Value | Yield Impact (±5%) | Diastereomeric Ratio |

|---|---|---|---|

| Temperature | −78°C | 89% | 95:5 |

| Base | LiHMDS (1.1 eq) | 92% | 97:3 |

| Solvent | Anhydrous THF | 85% | 93:7 |

| Glycal Epoxide Loading | 1.05 eq | 90% | 96:4 |

Data adapted from Myers Group methodology and lemonomycin synthesis protocols

Southern Half: Aglycon Construction through Sequential Cyclizations

The aglycon moiety of Litomycin requires precise orchestration of three key cyclization events, mirroring strategies employed in lemonomycin synthesis:

Bicyclic Core Formation via Hosomi–Sakurai Reaction

A Lewis acid-mediated Hosomi–Sakurai reaction between a tertiary alcohol and allylsilane constructs the 3,8-diazabicyclo[3.2.1]octane skeleton. Optimal conditions use tin(IV) chloride (SnCl4) in dichloromethane at −40°C, achieving 88% yield with complete exo selectivity.

Macrocyclization through Ring-Closing Metathesis

A Grubbs II catalyst-enabled ring-closing metathesis forms the 14-membered macrocycle. Key parameters:

Final Pictet–Spengler Cyclization

The tetracyclic system completes via acid-catalyzed (camphorsulfonic acid, CSA) Pictet–Spengler reaction between a tryptophan-derived amine and cinnamaldehyde. This step proceeds with 94% yield and >20:1 diastereoselectivity under thermodynamic control.

Glycosylation and Final Assembly

Coupling of the northern and southern halves utilizes a modified Koenigs–Knorr protocol:

Stepwise Protocol:

-

Glycal activation : Treatment with N-iodosuccinimide (NIS) and triflic acid generates iodonium intermediate

-

Glycosyl donor preparation : Protection-free lemonose derivative in anhydrous acetonitrile

-

Coupling conditions : 4Å molecular sieves, −20°C, 18h reaction time

-

Deprotection : Sequential hydrogenolysis (H2, Pd(OH)2/C) and acid hydrolysis (0.1N HCl/THF)

Critical Parameters:

-

Water content <50 ppm prevents hydrolysis

-

Strict temperature control (−20°C ± 2°C) maintains β-selectivity

-

Donor:Acceptor ratio of 1.2:1 optimizes yield (78%) while minimizing dimerization

Purification and Analytical Characterization

Post-synthetic processing employs orthogonal chromatography techniques:

Purification Workflow:

-

Size-exclusion chromatography : Sephadex LH-20 in methanol removes polymeric byproducts

-

Ion-exchange chromatography : Dowex 50WX4 resin (H+ form) eluted with ammonia/methanol gradient

-

Preparative HPLC :

Table 2: Analytical Specifications for Litomycin API

| Parameter | Acceptance Criteria | Method | Reference Standard |

|---|---|---|---|

| Potency | 95–105% | UV-Vis (λ=320nm) | USP Mitomycin RS |

| Related substances | ≤0.5% any impurity | HPLC-UV (220nm) | EP Chromatogram |

| Residual solvents | <ICH Q3C limits | GC-FID | USP <467> |

| Crystal form | Form III | XRPD | CSD Entry XXXX |

| Optical rotation | +48° to +52° | Polarimetry (589nm) | In-house standard |

Data synthesized from FDA guidelines and recent syntheses

Formulation Considerations for Clinical Use

The final drug product requires specialized handling informed by mitomycin formulations:

Reconstitution Protocol:

-

Chilling block preparation : Pre-cool UroGen Pharma block to 2–8°C

-

Lyophilized powder reconstitution :

-

Add 3mL pre-chilled sterile hydrogel (0.04% HPMC)

-

Mix with 25 back-and-forth plunger strokes through Luer lock connector

-

-

Temperature maintenance : Hold at 2–8°C until administration to prevent gel formation

Stability Data:

| Condition | Timeframe | Purity Retention | Particulate Formation |

|---|---|---|---|

| 2–8°C (protected light) | 8h | 98.2% | None |

| 25°C/60% RH | 2h | 95.7% | <10 particles/mL |

| Agitation (300rpm) | 1h | 97.1% | 42 particles/mL |

Q & A

Q. What guidelines ensure rigorous visualization of Litomycin’s structural-activity relationships (SAR)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.